REACTION_CXSMILES
|
[CH3:1][C:2]12[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:10]([NH:11]1)[CH2:9][C:8]1[C:3]2=[CH:4][CH:5]=[CH:6][CH:7]=1.CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[CH3:1][C@:2]12[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C@H:10]([NH:11]1)[CH2:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]2=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO)
|
Duration
|
37.5 (± 7.5) d
|
Type
|
ADDITION
|
Details
|
The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CONCENTRATION
|
Details
|
2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4)
|
Type
|
FILTRATION
|
Details
|
The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which
|
Type
|
WASH
|
Details
|
The filters were washed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]12[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:10]([NH:11]1)[CH2:9][C:8]1[C:3]2=[CH:4][CH:5]=[CH:6][CH:7]=1.CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[CH3:1][C@:2]12[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C@H:10]([NH:11]1)[CH2:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]2=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO)
|
Duration
|
37.5 (± 7.5) d
|
Type
|
ADDITION
|
Details
|
The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CONCENTRATION
|
Details
|
2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4)
|
Type
|
FILTRATION
|
Details
|
The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which
|
Type
|
WASH
|
Details
|
The filters were washed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |